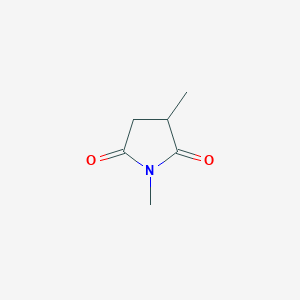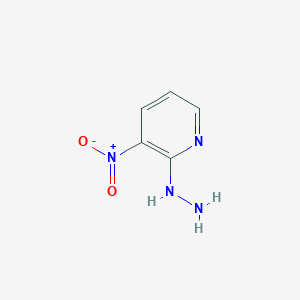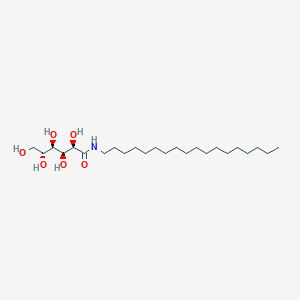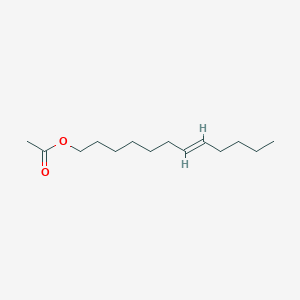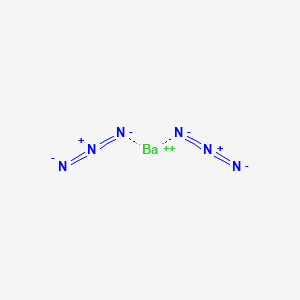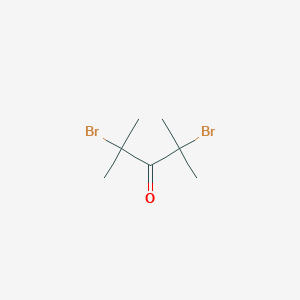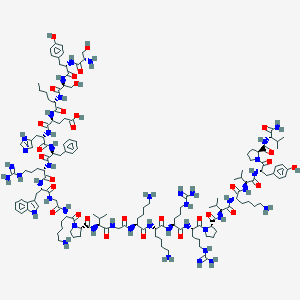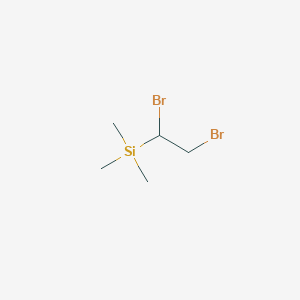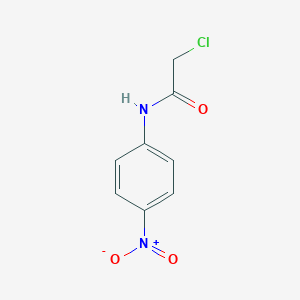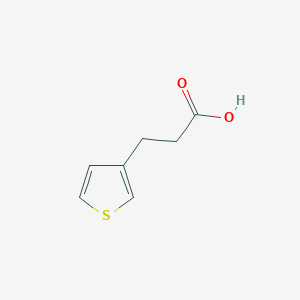
3-(Thiophen-3-yl)propanoic acid
Descripción general
Descripción
“3-(Thiophen-3-yl)propanoic acid” is a compound with the CAS Number: 16378-06-6 and a molecular weight of 156.21 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of “3-(Thiophen-3-yl)propanoic acid” involves a reaction with P2O5 (Phosphorus pentoxide) in methanesulfonic acid . The reaction is stirred at room temperature for 1 hour . After completion, the reaction is concentrated and the residue is purified by flash chromatography .Molecular Structure Analysis
The molecular structure of “3-(Thiophen-3-yl)propanoic acid” is represented by the linear formula C7H8O2S . The InChI Code is 1S/C7H8O2S/c8-7(9)2-1-6-3-4-10-5-6/h3-5H,1-2H2,(H,8,9) .Physical And Chemical Properties Analysis
“3-(Thiophen-3-yl)propanoic acid” is a solid at room temperature . It has a molecular weight of 156.20 . The compound has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 1.48 .Aplicaciones Científicas De Investigación
Material Science: Organic Semiconductors
3-(Thiophen-3-yl)propanoic acid: plays a significant role in the development of organic semiconductors. Its thiophene ring is integral in the advancement of materials that exhibit semiconducting properties, which are crucial for the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Medicinal Chemistry: Drug Synthesis
In medicinal chemistry, the compound is used to synthesize drugs with thiophene derivatives, which are known for a variety of pharmacological effects. For instance, it can be used to create molecules with anti-inflammatory and antimicrobial properties, contributing to the development of new therapeutic agents .
Chemical Synthesis: Corrosion Inhibitors
The thiophene derivatives synthesized from 3-(Thiophen-3-yl)propanoic acid are utilized as corrosion inhibitors in industrial chemistry. These inhibitors protect materials from corrosion, thereby extending the life of metal components in various applications .
Analytical Chemistry: Chromatography
In analytical chemistry, 3-(Thiophen-3-yl)propanoic acid can be used in chromatography to help in the separation of substances based on differential partitioning between the mobile and stationary phases. Its unique properties can aid in the analysis of complex chemical mixtures .
Life Sciences: Bioactive Compound Research
This compound is also pivotal in life sciences for researching bioactive compounds. It serves as a precursor in synthesizing various biologically active thiophene derivatives, which are studied for their potential therapeutic applications .
Material Science: Coordination Polymers
3-(Thiophen-3-yl)propanoic acid: is used in the preparation of coordination polymers with metals such as silver, copper, and zinc. These polymers have potential applications in catalysis, gas storage, and separation technologies .
Pharmacology: Voltage-Gated Sodium Channel Blocker
The compound is a key ingredient in the synthesis of articaine, a dental anesthetic used in Europe. Articaine functions as a voltage-gated sodium channel blocker, which is essential for its anesthetic properties .
Computational Chemistry: Molecular Simulations
Lastly, in computational chemistry, 3-(Thiophen-3-yl)propanoic acid is used in molecular simulations to understand the behavior of molecules at the atomic level. Programs like Amber and GROMACS utilize this compound in simulations to produce visualizations that can predict molecular interactions and dynamics .
Safety and Hazards
Propiedades
IUPAC Name |
3-thiophen-3-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S/c8-7(9)2-1-6-3-4-10-5-6/h3-5H,1-2H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSDDNTYMDWOCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90296450 | |
| Record name | 3-thien-3-ylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90296450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16378-06-6 | |
| Record name | 16378-06-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109407 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-thien-3-ylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90296450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(thiophen-3-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






